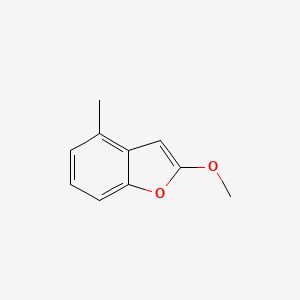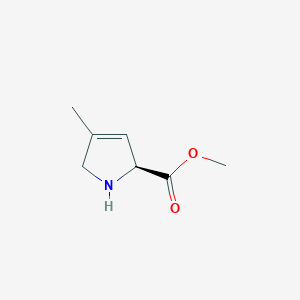
Dicyclohexyl(2,6-dimethylphenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2,6-dimethylphenyl)phosphine is an organophosphorus compound that features a phosphine group bonded to a 2,6-dimethylphenyl group and two cyclohexyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2,6-dimethylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 2,6-dimethylphenyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with 2,6-dimethylphenyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl(2,6-dimethylphenyl)phosphine primarily participates in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Dicyclohexyl(2,6-dimethylphenyl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
Mechanism of Action
The mechanism by which dicyclohexyl(2,6-dimethylphenyl)phosphine exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to form active catalytic species that facilitate the formation of carbon-carbon bonds. The phosphine ligand stabilizes the metal center and enhances its reactivity, allowing for efficient catalysis .
Comparison with Similar Compounds
Similar Compounds:
- Dicyclohexyl(2,6-dimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxyphenyl)phosphine
Uniqueness: Dicyclohexyl(2,6-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky cyclohexyl groups provide steric hindrance that can enhance selectivity in reactions, while the 2,6-dimethylphenyl group offers electronic properties that stabilize the metal-ligand complex .
Properties
Molecular Formula |
C20H31P |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
dicyclohexyl-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C20H31P/c1-16-10-9-11-17(2)20(16)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-11,18-19H,3-8,12-15H2,1-2H3 |
InChI Key |
XWQSRTDTWHCLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)





![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)



